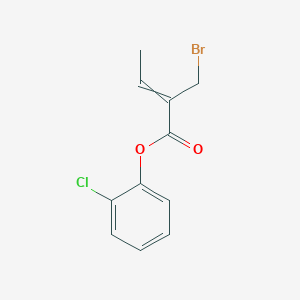![molecular formula C14H10OS B14514334 2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde CAS No. 62615-39-8](/img/structure/B14514334.png)
2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, material science, and organic electronics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the condensation of 2-methylnaphthalene with thiophene-3-carbaldehyde under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the thiophene ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 2-Methylnaphtho[1,2-B]thiophene-3-carboxylic acid.
Reduction: 2-Methylnaphtho[1,2-B]thiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary based on the specific context and requires further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-thiophenecarboxaldehyde: A simpler thiophene derivative with similar reactivity but lacking the fused naphthalene ring.
2-Methylnaphthalene: A naphthalene derivative without the thiophene ring, used in different applications.
Thiophene-3-carbaldehyde: A thiophene derivative without the naphthalene ring, used in various chemical syntheses.
Uniqueness
2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde stands out due to its fused ring structure, combining the properties of both naphthalene and thiophene. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
62615-39-8 |
|---|---|
Fórmula molecular |
C14H10OS |
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
2-methylbenzo[g][1]benzothiole-3-carbaldehyde |
InChI |
InChI=1S/C14H10OS/c1-9-13(8-15)12-7-6-10-4-2-3-5-11(10)14(12)16-9/h2-8H,1H3 |
Clave InChI |
BTIDDJQBJZOFAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(S1)C3=CC=CC=C3C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one](/img/structure/B14514255.png)
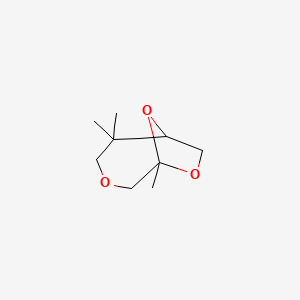
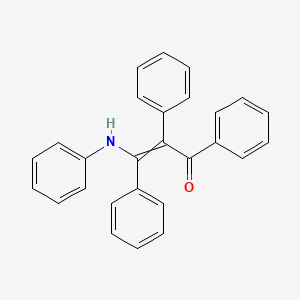
![1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene](/img/structure/B14514269.png)
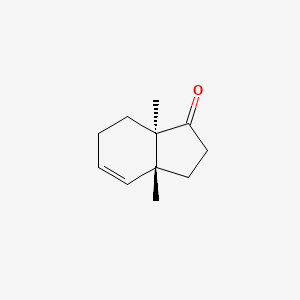
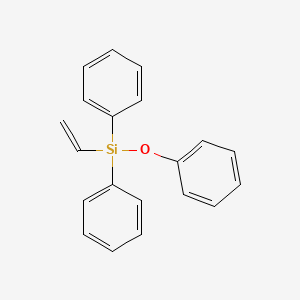

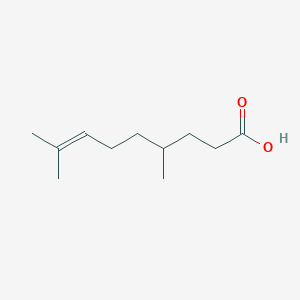
![2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid](/img/structure/B14514316.png)

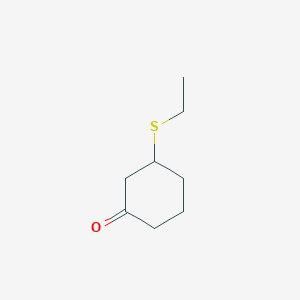
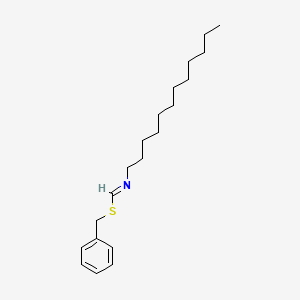
![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)
